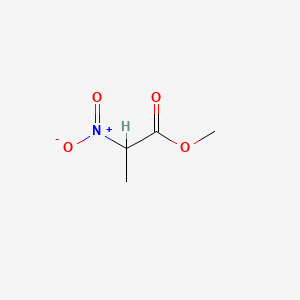

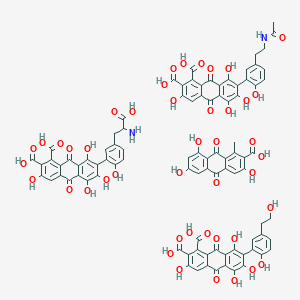

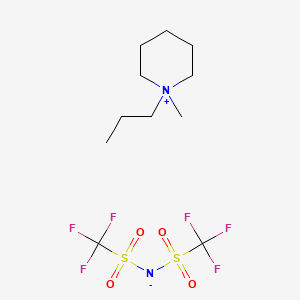

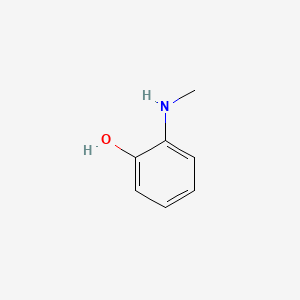

![molecular formula C15H11ClN2O2 B3029350 1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- CAS No. 628308-52-1](/img/structure/B3029350.png)

1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-

概要

説明

Isoindoline can be considered as the “hydrogenated sister” of isoindole which is widespread in nature as a heterocyclic core of alkaloids and antibiotics .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis of N-substituted 1H-isoindole-l,3- (2/7)-diones is described from the reaction of cyclic anhydrides with Schiff bases as suitable replacing substrates instead of the corresponding amines .Molecular Structure Analysis

The molecular structure of isoindole derivatives can be viewed using Java or Javascript . The most active compounds are 2- (4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2- (4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid .Chemical Reactions Analysis

The reaction of cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines is a suitable reaction . Nitrones experimented cyclization using either [1,3-bis-(2,6-diisopropyl)imidazol-2-ylidene)Au]OTf [Au(IPr)OTf] or [tBu2P(o-biphenyl)Au]OTf in MeNO2 giving exclusively isoindoles .Physical And Chemical Properties Analysis

The molecular weight of isoindole is 117.15 g/mol . The exact mass is 117.057849228 g/mol and the monoisotopic mass is 117.057849228 g/mol . The topological polar surface area is 15.8 Ų .科学的研究の応用

Protein Kinase Inhibition

The compound has been investigated as an inhibitor of human protein kinase CK2 (Casein Kinase 2). CK2 is an essential Ser/Thr kinase with high constitutive activity. Dysregulation of CK2 has been associated with various pathological processes, making CK2 inhibitors potential therapeutic agents. Notably, the 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones represent a novel class of potent CK2 inhibitors. Among them, 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid exhibit remarkable inhibitory activity against CK2, with IC50 values of 0.15 µM and 0.3 µM, respectively .

Fluorophore Synthesis

A novel synthetic strategy has been established to assemble single (Z)- or (E)-1H-isoindole derivatives. This compound serves as a precursor for structurally unique fluorophores. By selectively activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites, researchers have efficiently accessed these fluorophores, which find applications in imaging, sensing, and biological studies .

Neurodegenerative Diseases

Considering CK2’s role in neuronal signaling and neurodegenerative disorders, the compound’s impact on neuroprotection and disease progression is an intriguing avenue. Investigating its effects in relevant models could reveal therapeutic opportunities.

作用機序

Target of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

It’s known that isoindoline-1,3-dione derivatives interact with their targets, such as the dopamine receptor d3 , leading to potential therapeutic effects.

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been associated with the inhibition of β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease.

Pharmacokinetics

Result of Action

Isoindoline-1,3-dione derivatives have shown potential therapeutic effects, such as antipsychotic effects via modulation of the dopamine receptor d3 and potential capacity in the treatment of Alzheimer’s disease via inhibition of β-amyloid protein aggregation .

Action Environment

The synthesis of isoindoline-1,3-dione derivatives has been achieved using environmentally friendly synthetic approaches , suggesting that the compound’s synthesis can be influenced by environmental conditions.

特性

IUPAC Name |

2-[[6-(chloromethyl)pyridin-2-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-8-10-4-3-5-11(17-10)9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIUWOKXRRHHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC=C3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735553 | |

| Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- | |

CAS RN |

628308-52-1 | |

| Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

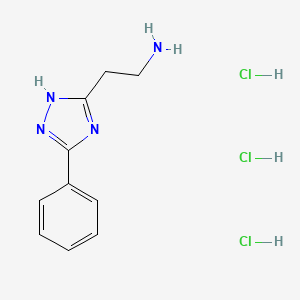

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)